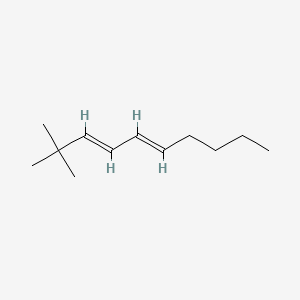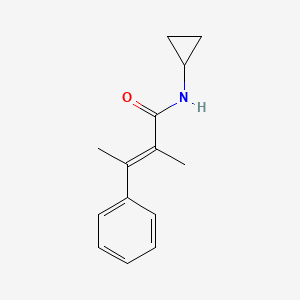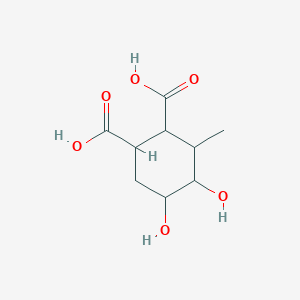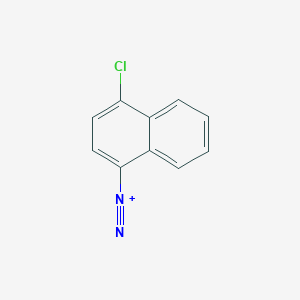
4-Chloronaphthalene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloronaphthalene-1-diazonium is a diazonium salt derived from 4-chloronaphthalene. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The presence of the diazonium group makes this compound highly reactive, allowing it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-chloronaphthalene-1-diazonium typically involves the diazotization of 4-chloronaphthylamine. The process begins with the reaction of 4-chloronaphthylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the preparation of diazonium salts like this compound is often conducted in continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronaphthalene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, resulting in the formation of aryl halides, nitriles, and other derivatives.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are valuable in dye and pigment industries.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are typical coupling partners.
Reduction: Hypophosphorous acid or other reducing agents can be used.
Major Products:
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Aryl Amines: Formed through reduction reactions.
Scientific Research Applications
4-Chloronaphthalene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of polymers, coatings, and other materials.
Mechanism of Action
The reactivity of 4-chloronaphthalene-1-diazonium is primarily due to the presence of the diazonium group, which is a good leaving group. This allows the compound to undergo substitution reactions easily. The mechanism typically involves the formation of an aryl cation intermediate, which is then attacked by a nucleophile . In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds .
Comparison with Similar Compounds
- 4-Bromonaphthalene-1-diazonium
- 4-Iodonaphthalene-1-diazonium
- 4-Fluoronaphthalene-1-diazonium
Comparison: 4-Chloronaphthalene-1-diazonium is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-chloronaphthalene-1-diazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6H/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOWPHKIQWPLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607148 |
Source


|
| Record name | 4-Chloronaphthalene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52053-65-3 |
Source


|
| Record name | 4-Chloronaphthalene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
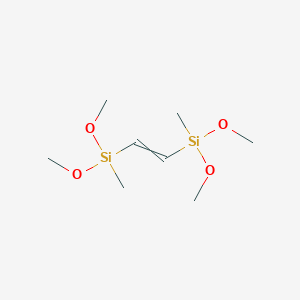
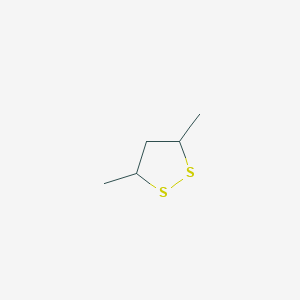
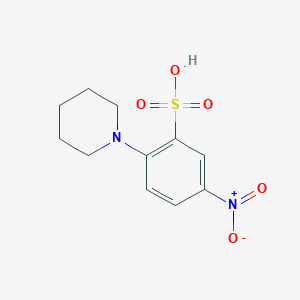
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)


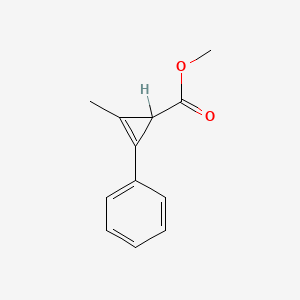
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
